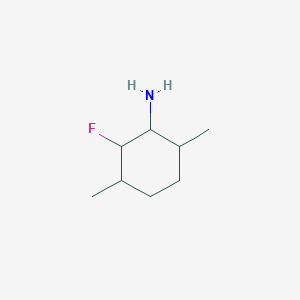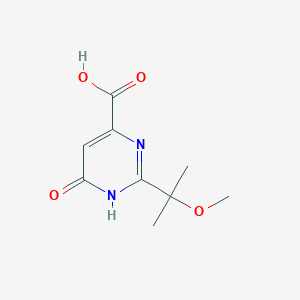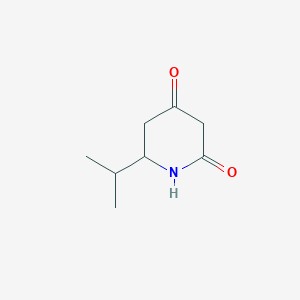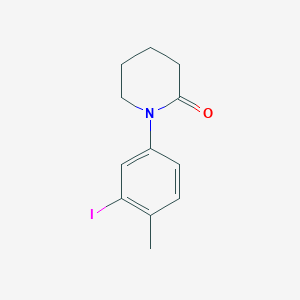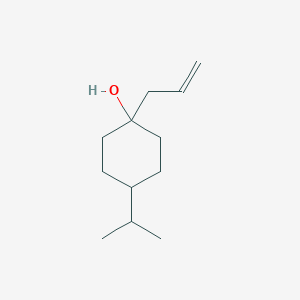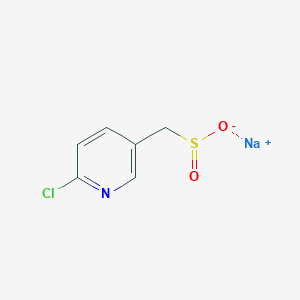
(2-Aminoadamantan-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminoadamantan-2-yl)methanol is a chemical compound with the molecular formula C₁₁H₁₉NO. It is derived from adamantane, a highly stable hydrocarbon with a diamond-like structure. The presence of an amino group and a hydroxyl group attached to the adamantane core makes this compound unique and versatile in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoadamantan-2-yl)methanol typically involves the reaction of adamantanone with ammonia or an amine under reducing conditions. One common method is the reduction of 2-aminoadamantanone using sodium borohydride in methanol, which yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
(2-Aminoadamantan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 2-aminoadamantanone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated adamantane derivatives.
科学研究应用
(2-Aminoadamantan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.
作用机制
The mechanism of action of (2-Aminoadamantan-2-yl)methanol involves its interaction with various molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .
相似化合物的比较
Similar Compounds
1-Aminoadamantane (Amantadine): Known for its antiviral and antiparkinsonian properties.
2-Aminoadamantane: Similar structure but lacks the hydroxyl group.
Adamantanone: The ketone derivative of adamantane.
Uniqueness
(2-Aminoadamantan-2-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical reactions.
属性
分子式 |
C11H19NO |
|---|---|
分子量 |
181.27 g/mol |
IUPAC 名称 |
(2-amino-2-adamantyl)methanol |
InChI |
InChI=1S/C11H19NO/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2 |
InChI 键 |
JNAKWHJSIJOZFK-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)C3(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


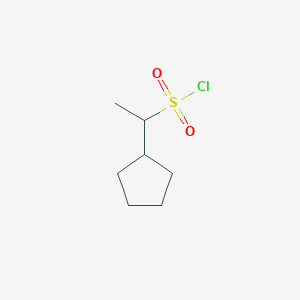


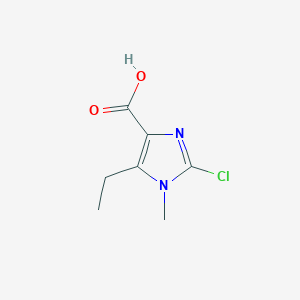
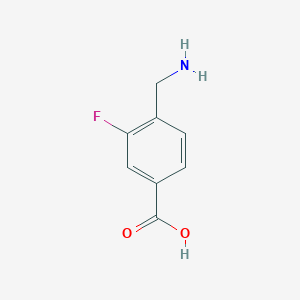
![4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole](/img/structure/B13226591.png)
